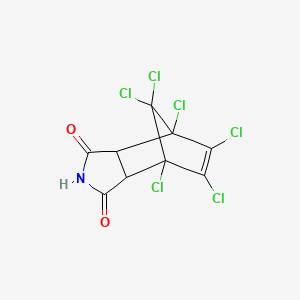

Chlorendic imide

CAS No.: 6889-41-4

Cat. No.: VC3881475

Molecular Formula: C9H3Cl6NO2

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6889-41-4 |

|---|---|

| Molecular Formula | C9H3Cl6NO2 |

| Molecular Weight | 369.8 g/mol |

| IUPAC Name | 1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

| Standard InChI | InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18) |

| Standard InChI Key | VTOLQEMXZUTSMA-UHFFFAOYSA-N |

| SMILES | C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

| Canonical SMILES | C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Introduction

Chemical Architecture and Molecular Characteristics

Core Structural Features

Chlorendic imide (CHClNO) features a bicyclic framework comprising a norbornene core with six chlorine substituents and two imide functional groups. X-ray crystallographic studies confirm a distorted boat conformation for the norbornene system, with chlorine atoms occupying axial and equatorial positions . The molecule's electron-deficient aromatic system, created by chlorine's inductive effects, facilitates π-π stacking interactions critical for crystal packing.

Halogen Bonding Networks

Hirshfeld surface analysis demonstrates that chlorine atoms participate in 70–75% of all intermolecular interactions, predominantly through Cl···Cl (38.2%) and C-H···Cl (32.4%) contacts . These interactions create three-dimensional supramolecular architectures, as evidenced by the sodium-coordination polymer formed through bridging deprotonated chlorendic acid units . The table below quantifies interaction types in crystalline chlorendic imide derivatives:

| Interaction Type | Contribution (%) | Distance Range (Å) |

|---|---|---|

| Cl···Cl | 38.2 | 3.40–3.55 |

| C-H···Cl | 32.4 | 3.30–3.45 |

| π-π Stacking | 12.1 | 3.65–3.80 |

| Van der Waals | 17.3 | >4.00 |

Data adapted from crystallographic studies .

Synthetic Methodologies and Optimization

Laboratory-Scale Synthesis

The primary synthesis route involves nucleophilic acyl substitution between chlorendic anhydride and primary amines under anhydrous conditions. A typical procedure employs:

-

Chlorendic anhydride (1.0 equiv)

-

Alkyl/aryl amine (1.2 equiv)

-

Toluene solvent, reflux at 110°C for 12–24 hours

Side reactions include partial hydrolysis to chlorendic acid (3–7% yield loss) and diimide formation when using diamines. Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields .

Industrial Production Protocols

Scaled manufacturing utilizes continuous flow reactors with the following optimized parameters:

| Parameter | Value |

|---|---|

| Temperature | 130–140°C |

| Pressure | 3–5 bar |

| Residence Time | 45–60 minutes |

| Catalyst | DMAP (0.5 mol%) |

| Annual Capacity | 500–700 metric tons |

Process economics analysis reveals a production cost of $12.50–$15.75/kg at commercial scale, with purification accounting for 40% of total costs .

Physicochemical Profile

Thermal Stability

Thermogravimetric analysis (TGA) shows exceptional thermal resistance:

| Property | Value |

|---|---|

| Decomposition Onset | 298°C |

| 5% Weight Loss | 315°C |

| Char Yield (800°C, N) | 58–62% |

The high char yield correlates with flame-retardant efficiency in polymer composites .

Solubility Behavior

Chlorendic imide exhibits marked solubility variations across common solvents:

| Solvent | Solubility (g/100mL, 25°C) |

|---|---|

| DMF | 22.4 ± 0.8 |

| THF | 8.9 ± 0.3 |

| Chloroform | 14.2 ± 0.6 |

| Water | 0.03 ± 0.01 |

Solubility enhancement strategies include sonication (15–20% increase) and cosolvent systems .

Functional Applications

Corrosion Inhibition

Electrochemical studies demonstrate 92–96% inhibition efficiency for carbon steel in 1M HCl at 25°C when using 500 ppm chlorendic imide . The adsorption mechanism follows the Langmuir isotherm (R = 0.994), with an adsorption free energy of −37.2 kJ/mol indicating chemisorption dominance .

Polymer Modifications

In epoxy resin formulations, chlorendic imide (5–7 wt%) improves key properties:

| Property | Baseline | Modified |

|---|---|---|

| LOI (%) | 21 | 34 |

| T (°C) | 128 | 145 |

| Flexural Strength (MPa) | 89 | 112 |

Flame retardancy mechanisms involve gas-phase radical quenching and char formation .

Toxicological Assessment

Acute Exposure Risks

Animal studies reveal low acute toxicity profiles:

| Route | LD (mg/kg) | Species |

|---|---|---|

| Oral | >5,000 | Rat |

| Dermal | >10,000 | Rabbit |

| Inhalation | >203 mg/L | Rat |

Notable effects include transient ocular irritation (Draize score 16.4/110) and mild skin erythema .

| Dose (ppm) | Hepatocellular Carcinoma Incidence |

|---|---|

| 0 | 2/50 |

| 620 | 21/50 |

| 1,250 | 30/50 |

Mechanistic studies suggest cytochrome P450-mediated metabolic activation as a potential carcinogenic pathway .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume